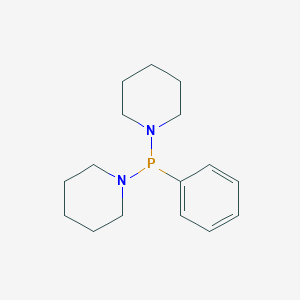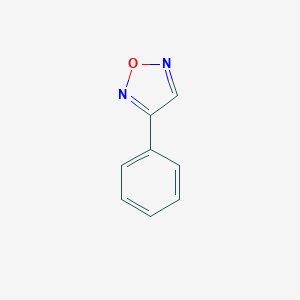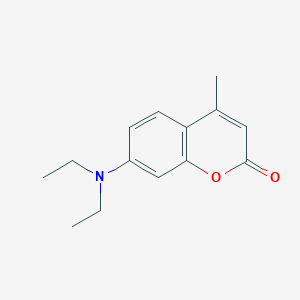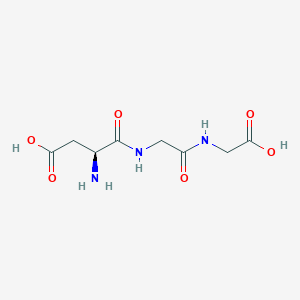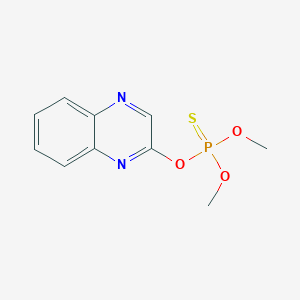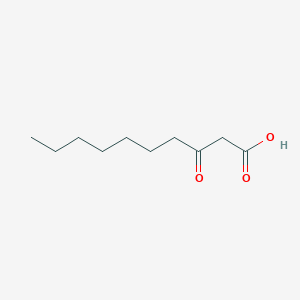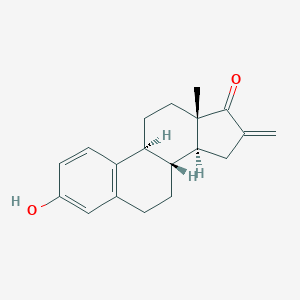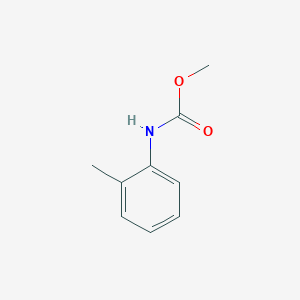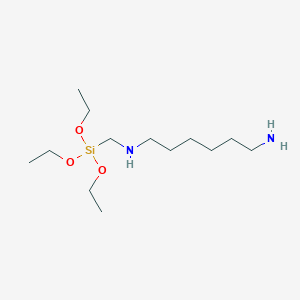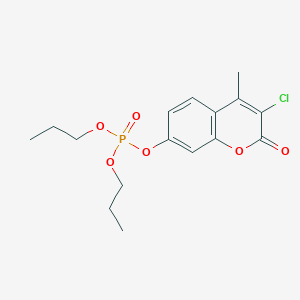
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate, also known as CMH-1, is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis, making CMH-1 a potential therapeutic agent for the treatment of type 2 diabetes and obesity.
Mechanism Of Action
PTP1B is a negative regulator of insulin signaling, and its inhibition by 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate leads to increased insulin sensitivity and glucose uptake in target tissues. 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate binds to the catalytic site of PTP1B, preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules. This leads to increased activation of the insulin signaling pathway and improved glucose uptake in target tissues.
Biochemical And Physiological Effects
In addition to its effects on insulin sensitivity and glucose homeostasis, 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate has also been shown to have other biochemical and physiological effects. In vitro studies have shown that 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate inhibits the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in the regulation of cell growth and differentiation. 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate has also been shown to inhibit the growth of cancer cells in vitro, suggesting a potential role for 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate in cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate as a research tool is its specificity for PTP1B, which allows for the selective inhibition of this enzyme without affecting other protein tyrosine phosphatases. This specificity also allows for the study of the specific role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations or longer incubation times to achieve the desired effects.
Future Directions
There are several potential future directions for research on 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate and its therapeutic applications. One area of focus could be the development of more potent and selective PTP1B inhibitors based on the structure of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate. Another area of research could be the investigation of the effects of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate on other signaling pathways and cellular processes, such as cell growth and differentiation. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate as a therapeutic agent for the treatment of type 2 diabetes and obesity.
Synthesis Methods
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate can be synthesized using a two-step process. The first step involves the synthesis of 3-chloro-7-hydroxy-4-methylcoumarin, which can be achieved by reacting 4-methylresorcinol with chloroacetyl chloride in the presence of a base. The second step involves the phosphorylation of the hydroxyl group on the coumarin ring using dipropylphosphoryl chloride in the presence of a base.
Scientific Research Applications
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate inhibits PTP1B activity in a dose-dependent manner, leading to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models have also demonstrated the efficacy of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate in improving glucose homeostasis and insulin sensitivity.
properties
CAS RN |
14663-67-3 |
|---|---|
Product Name |
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate |
Molecular Formula |
C16H20ClO6P |
Molecular Weight |
374.75 g/mol |
IUPAC Name |
(3-chloro-4-methyl-2-oxochromen-7-yl) dipropyl phosphate |
InChI |
InChI=1S/C16H20ClO6P/c1-4-8-20-24(19,21-9-5-2)23-12-6-7-13-11(3)15(17)16(18)22-14(13)10-12/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
HJZUCUDWNHJSKD-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Canonical SMILES |
CCCOP(=O)(OCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
synonyms |
Phosphoric acid 3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yldipropyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)
